molecular formula C38H53N5O7S2 B8554000 TMC310911

TMC310911

Cat. No. B8554000
M. Wt: 756.0 g/mol
InChI Key: JQUNFHFWXCXPRK-UHFFFAOYSA-N
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Patent
US08202887B2

Procedure details

{1-Benzyl-2-hydroxy-3-[isobutyl-(2-methanesulfonyl-benzothiazole-6-sulfonyl)-amino]-propyl}-carbamic acid hexahydro-furo[2,3-b]furan-3-yl ester (1)1,2 (10 g, 15 mmol, 1 equiv), 1-cyclopentyl-piperidin-4-yl-ammonium chloride (4) (6.02 g, 25 mmol, 1.67 equiv) and triethylamine (6.10 g, 60 mmol, 4 equiv) were dissolved in tetrahydrofurane (200 mL), followed by the addition of 10% Na2CO3 in water (50 mL). The solution was stirred at room temperature for 48 hours. The organic layer was separated and washed with saturated NaHCO3 solution. The organic layer was dried on MgSO4, filtered and evaporated under reduced pressure. The crude product was purified by column chromatography on elution with dichloromethane:ammonia in methanol (7N) (100 to 95:5) to yield the title compound (4.45 g, 15 mmol, 39%). LRMS (ES+): m/z 756 [M+H]+; HPLC (system 1) (290 nm) tR 4.16 min, 97.11%; 1H-NMR (CDCl3) 0.87 (d, 3H, J=6.48, CH3), 0.92 (d, 3H, J=6.50, CH3), 1.33-1.51 (m, 4H, CH2 (2×) (cyclopentyl)), 1.51-1.77 (m, 6H, CH2 (2×) (piperidine) and CH2, H4), 1.77-1.96 (m, 5H, CH2 (2×) (cyclopentyl) and CH (isobutyl)), 2.09-2.28 (m, 4H, CH2 (2×) (piperidine)), 2.43-2.59 (m, 1H, CH (cyclopentyl)), 2.72-2.85 (m, 1H, OH), 2.85-2.92 (m, 1H, CH, H3a), 2.92-3.12 (m, 5H, CH (piperidine) and CH2—N and CH2 (isobutyl)), 3.20 (dd, 2H, J=8.63 and J=15.16, CH2 of C6H5CH2), 3.58-3.79 (m, 3H, CH2, H5 and CH2, H2), 3.79-3.91 (m, 3H, CH2, H2 and CH—NH and CH—OH), 4.90-5.10 (m, 2H, CH, H3 and NH), 5.42-5.59 (m, 1H, NH), 5.62 (d, 1H, J=5.04, CH, H6a), 7.12-7.32 (m, 5H, C6H5), 7.52 (d, 1H, J=8.54, CH (benzthiazole)), 7.67 (dd, 1H, J=0.99 and J=8.47, CH (benzthiazole)), 7.95-8.02 (brs, 1H, CH (benzthiazole)). 1 Surleraux, D. L. N. G. et al. Broad spectrum 2-(substituted-amino)-benzothiazolesulfonamide HIV protease inhibitors/PCT Int. Apl. 2002, WO2002083657.2 Surleraux, D. L. N. G. et al. Design of HIV-1 Protease Inhibitors Active on Multidrug-Resistant Virus.; J. Med. Chem. 2005, 48, 1965-1973.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
{1-Benzyl-2-hydroxy-3-[isobutyl-(2-methanesulfonyl-benzothiazole-6-sulfonyl)-amino]-propyl}-carbamic acid hexahydro-furo[2,3-b]furan-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-cyclopentyl-piperidin-4-yl-ammonium chloride
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]2[O:6][CH2:7][CH2:8][CH:4]2[CH:3]([O:9][C:10](=[O:44])[NH:11][CH:12]([CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH:13]([OH:36])[CH2:14][N:15]([CH2:32][CH:33]([CH3:35])[CH3:34])[S:16]([C:19]2[CH:31]=[CH:30][C:22]3[N:23]=[C:24](S(C)(=O)=O)[S:25][C:21]=3[CH:20]=2)(=[O:18])=[O:17])[CH2:2]1.[Cl-].[CH:46]1([N:51]2[CH2:56][CH2:55][CH:54]([NH3+:57])[CH2:53][CH2:52]2)[CH2:50][CH2:49][CH2:48][CH2:47]1.C(N(CC)CC)C.C([O-])([O-])=O.[Na+].[Na+]>O1CCCC1.O.CO>[NH3:11].[O:1]1[CH:5]2[O:6][CH2:7][CH2:8][CH:4]2[CH:3]([O:9][C:10](=[O:44])[NH:11][CH:12]([CH2:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[CH:13]([OH:36])[CH2:14][N:15]([S:16]([C:19]2[CH:31]=[CH:30][C:22]3[N:23]=[C:24]([NH:57][CH:54]4[CH2:55][CH2:56][N:51]([CH:46]5[CH2:50][CH2:49][CH2:48][CH2:47]5)[CH2:52][CH2:53]4)[S:25][C:21]=3[CH:20]=2)(=[O:18])=[O:17])[CH2:32][CH:33]([CH3:34])[CH3:35])[CH2:2]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
{1-Benzyl-2-hydroxy-3-[isobutyl-(2-methanesulfonyl-benzothiazole-6-sulfonyl)-amino]-propyl}-carbamic acid hexahydro-furo[2,3-b]furan-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C2C1OCC2)OC(NC(C(CN(S(=O)(=O)C2=CC1=C(N=C(S1)S(=O)(=O)C)C=C2)CC(C)C)O)CC2=CC=CC=C2)=O
Name
1-cyclopentyl-piperidin-4-yl-ammonium chloride
Quantity
6.02 g
Type
reactant
Smiles
[Cl-].C1(CCCC1)N1CCC(CC1)[NH3+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on elution with dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
O1CC(C2C1OCC2)OC(NC(C(CN(CC(C)C)S(=O)(=O)C2=CC1=C(N=C(S1)NC1CCN(CC1)C1CCCC1)C=C2)O)CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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